molecular formula C8H8O2S B13087347 2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid

2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13087347
M. Wt: 168.21 g/mol
InChI Key: ZZCJDGURVYEFFD-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C8H8O2S. It features a cyclopropane ring substituted with a thiophene group at the 3-position and a carboxylic acid group at the 1-position. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of thiophene derivatives. One common method is the reaction of thiophene with diazo compounds in the presence of a catalyst to form the cyclopropane ring. The carboxylic acid group can then be introduced through various functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiophene-3-carboxylic acid
  • Cyclopropane-1-carboxylic acid

Uniqueness

2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and a thiophene ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

2-thiophen-3-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H8O2S/c9-8(10)7-3-6(7)5-1-2-11-4-5/h1-2,4,6-7H,3H2,(H,9,10)

InChI Key

ZZCJDGURVYEFFD-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CSC=C2

Origin of Product

United States

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